Ledaborbactam Etzadroxil

Description

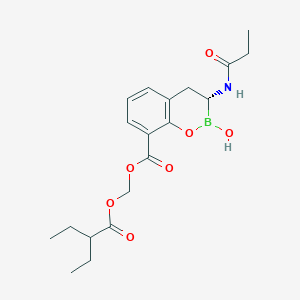

Structure

2D Structure

Properties

IUPAC Name |

2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO7/c1-4-12(5-2)18(23)26-11-27-19(24)14-9-7-8-13-10-15(21-16(22)6-3)20(25)28-17(13)14/h7-9,12,15,25H,4-6,10-11H2,1-3H3,(H,21,22)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTLIXWDRBWASV-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842399-68-1 | |

| Record name | VNRX-7145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842399681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledaborbactam Etzadroxil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5F376EKS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Preclinical Development and Initial Characterization of Ledaborbactam Etzadroxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β-lactamase inhibitor (BLI).[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by multidrug-resistant (MDR) Enterobacterales.[2][3][4] Due to widespread resistance, particularly the production of β-lactamase enzymes, effective oral therapeutic options for infections like complicated urinary tract infections (cUTIs) are limited.[3] The combination of ceftibuten and this compound aims to provide a carbapenem-sparing oral treatment option for these challenging infections.[5]

Mechanism of Action

This compound is designed to restore the antibacterial activity of ceftibuten against otherwise resistant bacteria. Following oral administration, the prodrug, this compound, undergoes rapid and extensive conversion to its active form, ledaborbactam.[2][6] Ledaborbactam is a potent, cyclic boronate inhibitor of Ambler class A, C, and D serine β-lactamases.[2][7] These enzyme classes include extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and critical serine carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[5][8][9] By covalently and reversibly binding to the active site of these enzymes, ledaborbactam prevents the hydrolysis and inactivation of ceftibuten, allowing the cephalosporin to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[2][5][10] Ledaborbactam itself does not possess intrinsic antibacterial activity.[2]

In Vitro Activity

The combination of ceftibuten-ledaborbactam demonstrates robust in vitro activity against a wide array of contemporary clinical isolates of Enterobacterales, including strains with challenging resistance profiles.[2][8] The addition of ledaborbactam (typically at a fixed concentration of 4 µg/mL in testing) significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten against MDR, ESBL-producing, and carbapenem-resistant strains.[4][8][11]

Table 1: Summary of In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales

| Isolate Phenotype/Genotype | Comparator(s) | Ceftibuten-Ledaborbactam MIC₅₀/MIC₉₀ (µg/mL) | % Susceptible at ≤1 µg/mL | Reference(s) |

|---|---|---|---|---|

| All Enterobacterales (n=406, cUTI study) | Ceftibuten | 0.12 / 0.5 | 96.8% | [8] |

| Multidrug-Resistant (MDR) | - | 0.12 / 0.5 | 95.9% | [8] |

| ESBL-positive Phenotype | - | 0.12 / 0.5 | 95.9% | [8] |

| Amoxicillin-Clavulanate-Resistant | - | 0.12 / 1 | 94.0% | [8] |

| Global MDR Isolates (n=3,889) | - | - / 0.25 | 89.7% | [4] |

| KPC-positive Isolates | - | - / 2 | 85.9% | [4] |

| OXA-48-group-positive Isolates | - | - / 2 | 82.9% | [4] |

| CTX-M-9 Group Isolates | - | - / 0.25 | 96.3% |[4] |

Note: Data compiled from multiple surveillance and clinical studies. MIC values for the combination are reported as ceftibuten concentration with a fixed concentration of ledaborbactam.

Ledaborbactam restored the activity of ceftibuten, reducing the ceftibuten MIC₉₀ by 128-fold overall in one study of cUTI isolates.[8] For isolates producing serine carbapenemases like KPC and OXA-48, ceftibuten-ledaborbactam demonstrated significant activity, inhibiting over 80% of these highly resistant strains at clinically relevant concentrations.[1][4]

In Vivo Efficacy

Preclinical animal models have been crucial in establishing the in vivo efficacy of orally administered this compound in combination with ceftibuten.

Table 2: Summary of In Vivo Efficacy Data

| Animal Model | Pathogen | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Lethal Murine Septicemia | KPC-producing K. pneumoniae | ED₅₀ of 12.9 mg/kg for orally dosed ceftibuten/ledaborbactam etzadroxil. Ceftibuten alone was ineffective (ED₅₀ >128 mg/kg). | [7][12] |

| Neutropenic Murine Thigh Infection | 12 Ceftibuten-Resistant Enterobacterales isolates | In the presence of humanized ceftibuten exposures, the median ledaborbactam fAUC₀₋₂₄/MIC associated with bacteriostasis was 3.59. |[13][14] |

In a lethal murine septicemia model, the oral combination of this compound and ceftibuten protected mice from infection caused by KPC-producing K. pneumoniae, demonstrating potent efficacy where ceftibuten alone failed.[12] Furthermore, the neutropenic murine thigh infection model was used to define the pharmacokinetic/pharmacodynamic (PK/PD) index associated with efficacy.[11][13] The free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC) for ledaborbactam was identified as the PD driver.[11][14] These studies established the exposures required for bacteriostasis against a range of β-lactamase-producing Enterobacterales, supporting the continued clinical development and dose selection for this compound.[13][14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its efficient conversion to the active moiety, ledaborbactam, and consistent oral bioavailability across multiple species.

Preclinical and Phase 1 studies in healthy volunteers have defined key pharmacokinetic parameters.

Table 3: Summary of Pharmacokinetic Parameters of Ledaborbactam

| Species | Dose (this compound) | Oral Bioavailability (F) | Plasma Half-Life (t₁/₂) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Mouse, Dog, Monkey | 5-10 mg/kg | 61-82% | Species-dependent (e.g., ~11 min in human plasma, longer in dogs/monkeys) | Consistent oral bioavailability across species. Rapid cleavage in intestinal S9 fractions. | [7] |

| Healthy Humans (SAD) | 100 - 1000 mg (single dose) | N/A | ~11-12 h (terminal half-life after multiple doses) | Dose-proportional increase in Ledaborbactam Cmax and AUC. Rapid absorption (Tmax 1.25-2 h). | [1][6] |

| Healthy Humans (MAD) | 75 - 500 mg (q8h for 10 days) | N/A | ~11-12 h | Less than dose-proportional increase in exposure after multiple doses. |[1][6] |

Following single oral doses in humans, ledaborbactam exposure (AUC and Cmax) increased in a dose-proportional manner.[1] The conversion from the prodrug is extensive, with levels of this compound being less than 2% of the active ledaborbactam exposures.[6] Co-administration with ceftibuten did not result in any clinically meaningful pharmacokinetic interactions.[1]

Experimental Protocols

A. In Vitro Susceptibility Testing

-

Methodology: Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

-

Procedure: A standardized bacterial inoculum is added to a series of microtiter wells containing two-fold serial dilutions of the antimicrobial agents. Ledaborbactam was tested at a fixed concentration of 4 µg/mL in combination with ceftibuten.[4][11] The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation at 35°C for 16-20 hours.

-

Quality Control: Standard ATCC bacterial strains such as E. coli ATCC 25922 were used for quality control.[8]

B. Murine Septicemia (Lethal Infection) Model

-

Animal Model: Immunocompetent mice (e.g., Swiss Webster).

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial suspension, such as KPC-producing K. pneumoniae.

-

Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with the investigational drugs. This compound and ceftibuten are administered orally.

-

Endpoint: The primary endpoint is survival over a defined period (e.g., 7 days). The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from death, is calculated using regression analysis.[7][12]

C. Neutropenic Murine Thigh Infection Model

-

Animal Model: Mice (e.g., ICR) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A defined inoculum of a test isolate (e.g., ~10⁶ CFU) is injected into the thigh muscle of the neutropenic mice.

-

Treatment: Treatment is initiated 2 hours post-inoculation. A human-simulated dosing regimen of ceftibuten is administered, along with escalating doses of ledaborbactam, typically via subcutaneous injection to precisely control exposures.[13][14]

-

Endpoint: At 24 hours, mice are euthanized, and the thighs are homogenized to quantify the bacterial burden (log₁₀ CFU/thigh). The change in bacterial count from 0-hour controls is plotted against the ledaborbactam fAUC₀₋₂₄/MIC. The Hill equation is used to model the exposure-response relationship and determine the fAUC/MIC value required for bacteriostasis (no change in CFU).[11][13][14]

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical development. Its mechanism of action, involving the potent inhibition of a broad spectrum of serine β-lactamases, effectively restores the in vitro activity of ceftibuten against highly resistant Enterobacterales.[5][8] This activity translates to significant in vivo efficacy in established murine infection models.[7][13] The favorable pharmacokinetic profile, characterized by high oral bioavailability and efficient conversion to the active inhibitor, supports a viable oral dosing strategy.[1][7] Collectively, these findings underscore the potential of ceftibuten-ledaborbactam etzadroxil as a much-needed oral therapeutic option for treating complicated urinary tract infections caused by MDR pathogens, warranting its continued investigation in late-stage clinical trials.[1][14]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. venatorx.com [venatorx.com]

- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. venatorx.com [venatorx.com]

- 9. basilea.com [basilea.com]

- 10. Ceftibuten/Ledaborbactam etzadroxil - VenatoRx Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 11. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. venatorx.com [venatorx.com]

Ceftibuten-Ledaborbactam: A Comprehensive Analysis of its In Vitro Activity Against Enterobacterales

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of multidrug-resistant (MDR) Enterobacterales represent a significant global health threat, limiting therapeutic options for common infections such as complicated urinary tract infections (cUTIs). Ceftibuten, an oral third-generation cephalosporin, is often rendered ineffective by the production of β-lactamase enzymes. Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable boronic acid β-lactamase inhibitor being developed to restore the activity of ceftibuten.[1][2] This technical guide provides a detailed overview of the spectrum of activity of the ceftibuten-ledaborbactam combination against a broad range of Enterobacterales isolates, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

Ledaborbactam is a potent inhibitor of Ambler class A, C, and D serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48).[1][3] It works by covalently and reversibly binding to the active site serine of these enzymes, thereby preventing the hydrolysis of ceftibuten.[1][2] This protective action restores the bactericidal activity of ceftibuten, which targets penicillin-binding proteins (PBPs) essential for bacterial cell wall synthesis.[4] Ledaborbactam itself does not possess antibacterial activity.[1]

Mechanism of action of ceftibuten-ledaborbactam.

In Vitro Activity

Numerous studies have demonstrated the potent in vitro activity of ceftibuten-ledaborbactam against a wide range of contemporary clinical isolates of Enterobacterales. The addition of ledaborbactam, typically at a fixed concentration of 4 µg/mL, significantly lowers the minimum inhibitory concentrations (MICs) of ceftibuten, particularly against resistant phenotypes.[5][6]

Overall Activity

Against a global surveillance collection of Enterobacterales, ceftibuten-ledaborbactam has shown broad activity. For instance, in a study of 406 isolates from a Phase 3 clinical trial in patients with cUTI, 98.8% of isolates were inhibited at a ceftibuten-ledaborbactam concentration of ≤1/4 µg/mL, with an MIC90 of 0.25/4 µg/mL.[7]

Activity Against Resistant Phenotypes

The combination maintains its potency against isolates with various resistance mechanisms. Data from multiple studies are summarized in the tables below.

| Organism Subset | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤1 µg/mL) | Reference |

| All Enterobacterales | 3,889 | ≤0.06 | 0.25 | 98.3 | [1] |

| Multidrug-Resistant (MDR) | 1,219 | 0.12 | 2 | 89.7 | [1] |

| Presumptive ESBL-Positive | 1,021 | 0.12 | 0.5 | 98.3 | [2] |

| Amoxicillin-Clavulanate-Nonsusceptible | 739 | 0.12 | 1 | 88.1 | [2] |

| Carbapenem-Nonsusceptible | 220 | 0.5 | >32 | 54.1 | [2] |

| Organism Subset (from Phase 3 cUTI study) | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Inhibited (at ≤1/4 µg/mL) | Reference |

| All Enterobacterales | 406 | 0.06/4 | 0.25/4 | 98.8 | [7] |

| Multidrug-Resistant (MDR) | 155 | 0.12/4 | 0.5/4 | 96.8 | [7] |

| ESBL Phenotype | 147 | 0.12/4 | 0.5/4 | 95.9 | [7] |

| Amoxicillin-Clavulanate Resistant (AMC-R) | 133 | 0.12/4 | 1/4 | 94.0 | [7] |

| Carbapenem-Resistant (CARB-R) | 10 | 0.25/4 | >64/4 | 70.0 | [7] |

Activity Against Genotypically Characterized Isolates

Ceftibuten-ledaborbactam has demonstrated robust activity against isolates harboring specific β-lactamase genes.

| Genotype | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible (at ≤1 µg/mL) | Reference |

| CTX-M-9 Group | 135 | 0.12 | 0.25 | 96.3 | [2][8] |

| CTX-M-1 Group | 305 | 0.12 | 0.5 | 91.5 | [2][8] |

| SHV-Positive | 119 | 0.25 | 2 | 88.2 | [2][8] |

| KPC-Positive | 78 | 0.25 | 2 | 85.9 | [2][9] |

| OXA-48-Group-Positive | 41 | 0.25 | 2 | 82.9 | [2][9] |

Experimental Protocols

The in vitro activity data for ceftibuten-ledaborbactam are primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is employed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Ceftibuten and ledaborbactam analytical powders

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity

-

Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)[6]

Procedure:

-

Preparation of Antimicrobial Solutions: Serial twofold dilutions of ceftibuten are prepared in CAMHB. Ledaborbactam is added to each well at a fixed concentration, typically 4 µg/mL.[6]

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is recorded as the lowest concentration of ceftibuten (in the presence of fixed-concentration ledaborbactam) that completely inhibits visible growth of the organism.

Workflow for MIC determination by broth microdilution.

Spectrum of Activity Against β-Lactamase Producers

The efficacy of ceftibuten-ledaborbactam is directly linked to the types of β-lactamases produced by the Enterobacterales isolates.

Activity against different β-lactamase classes.

Conclusion

Ceftibuten-ledaborbactam demonstrates potent in vitro activity against a broad spectrum of Enterobacterales, including multidrug-resistant isolates and those producing a variety of serine β-lactamases. The addition of ledaborbactam effectively restores the activity of ceftibuten against many clinically important resistant pathogens. These data support the continued development of ceftibuten-ledaborbactam as a promising oral therapeutic option for the treatment of infections caused by resistant Enterobacterales, particularly complicated urinary tract infections.[7] Further clinical studies are essential to fully elucidate its role in the clinical setting.

References

- 1. journals.asm.org [journals.asm.org]

- 2. venatorx.com [venatorx.com]

- 3. researchgate.net [researchgate.net]

- 4. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. venatorx.com [venatorx.com]

- 8. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Conversion of Ledaborbactam Etzadroxil to Active Ledaborbactam: A Technical Guide

Introduction

Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum β-lactamase inhibitor.[1][2] Ledaborbactam is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to address the growing threat of infections caused by drug-resistant Enterobacterales that produce serine β-lactamases.[1][3] The combination of ceftibuten and ledaborbactam has demonstrated potent in vitro activity against a wide range of these resistant bacteria.[4][5] The clinical efficacy of this combination relies on the efficient in vivo conversion of the prodrug, this compound, into its active form, ledaborbactam. This technical guide provides a comprehensive overview of the metabolic conversion of this compound, summarizing key pharmacokinetic data, outlining experimental protocols, and visualizing the metabolic pathway.

The Metabolic Pathway: From Prodrug to Active Inhibitor

This compound is designed for enhanced oral absorption, after which it undergoes rapid and extensive hydrolysis by esterases to release the active ledaborbactam. This conversion is a critical step in the drug's mechanism of action.

References

- 1. venatorx.com [venatorx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Interactions of Ledaborbactam with Serine β-Lactamases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between ledaborbactam (formerly VNRX-5236), a novel boronic acid-based β-lactamase inhibitor, and its target serine β-lactamases. This document collates available quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a vital resource for researchers in antimicrobial drug discovery and development.

Introduction to Ledaborbactam and its Mechanism of Action

Ledaborbactam is a potent, broad-spectrum inhibitor of Ambler class A, C, and D serine β-lactamases.[1][2] It is under development in an oral combination with the cephalosporin ceftibuten to combat infections caused by multidrug-resistant Enterobacterales that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[2][3]

The primary mechanism of action of ledaborbactam involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases.[1][2] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state and preventing the degradation of partner β-lactam antibiotics.[1][4]

dot

Caption: Ledaborbactam's mechanism of action.

Quantitative Analysis of Ledaborbactam's Inhibitory Activity

The potency of ledaborbactam has been quantified against a range of clinically significant serine β-lactamases. The following tables summarize the available 50% inhibitory concentrations (IC50), inhibition constants (Ki), and inactivation efficiencies (k2/Ki).

Table 1: 50% Inhibitory Concentrations (IC50) of Ledaborbactam against Serine β-Lactamases [1]

| β-Lactamase | Ambler Class | Enzyme Subtype | IC50 (μM) |

| KPC-2 | A | Carbapenemase | 0.03 |

| CTX-M-15 | A | ESBL | 0.01 |

| SHV-5 | A | ESBL | 0.05 |

| P99AmpC | C | Cephalosporinase | 0.02 |

| CMY-2 | C | Cephalosporinase | 0.04 |

| OXA-1 | D | Oxacillinase | 0.23 |

| OXA-48 | D | Carbapenemase | 0.11 |

Table 2: Kinetic Parameters of Ledaborbactam Inhibition [1]

| β-Lactamase | Ambler Class | Ki (μM) | k2/Ki (10^4 M^-1s^-1) | Residence Time (t1/2, min) |

| KPC-2 | A | 0.11 | 2.9 | 46 |

| CTX-M-15 | A | 0.01 | 4.8 | 15 |

| SHV-5 | A | 0.04 | 1.1 | 5 |

| P99AmpC | C | 0.01 | 6.0 | 11 |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the molecular interactions of ledaborbactam.

Purification of Recombinant β-Lactamases

The purification of β-lactamases is a prerequisite for in vitro kinetic and structural studies. A common method involves affinity chromatography.

dot

Caption: General workflow for β-lactamase purification.

Detailed Protocol for Phenylboronate Affinity Chromatography:

-

Column Preparation: A phenylboronate agarose column is equilibrated with a suitable buffer (e.g., 10 mM Tris, pH 7.0).

-

Sample Loading: The clarified cell lysate containing the β-lactamase is loaded onto the column.

-

Washing: The column is washed with a high-salt buffer (e.g., 10 mM Tris, 0.5 M NaCl, pH 7.0) to remove non-specifically bound proteins.

-

Elution: The β-lactamase is eluted from the column using a buffer containing a competing boronic acid and high salt (e.g., 0.5 M boronate, 0.5 M NaCl, pH 7.0).

-

Further Purification: The eluted fractions are often further purified by size-exclusion chromatography to remove any remaining impurities and for buffer exchange.

Enzyme Kinetics Assays for IC50 and Ki Determination

Enzyme kinetics studies are crucial for quantifying the inhibitory potency of ledaborbactam.

dot

Caption: Workflow for determining IC50 and Ki values.

Detailed Protocol for IC50 Determination:

-

Reagents:

-

Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.0.

-

Enzyme: Purified β-lactamase at a fixed concentration.

-

Substrate: A chromogenic substrate such as nitrocefin, cefotaxime, or imipenem, depending on the specific enzyme.[1]

-

Inhibitor: Serial dilutions of ledaborbactam.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of ledaborbactam.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Determination of Ki:

The inhibition constant (Ki) is determined by performing the kinetic assays at multiple substrate concentrations. The data are then globally fitted to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.

In Vitro Susceptibility Testing (MIC Determination)

Minimum Inhibitory Concentration (MIC) testing is performed to evaluate the efficacy of the ceftibuten-ledaborbactam combination against various bacterial isolates.

Detailed Protocol for Broth Microdilution:

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Drug Concentrations: Prepare serial twofold dilutions of ceftibuten in the presence of a fixed concentration of ledaborbactam (e.g., 4 µg/mL).[2]

-

Incubation: Inoculate the drug-containing wells with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of ceftibuten that completely inhibits visible bacterial growth.

Structural Insights into Ledaborbactam Binding

As of the latest available data, there are no publicly deposited crystal structures of ledaborbactam in complex with a serine β-lactamase in the Protein Data Bank (PDB). However, based on its boronic acid structure and the known interactions of other boronic acid inhibitors, a model of its binding can be proposed.

The boronic acid moiety of ledaborbactam is expected to form a covalent bond with the hydroxyl group of the active site serine. The oxygen atoms of the boronate would then be stabilized by interactions with the oxyanion hole, which is formed by the backbone amides of key residues in the active site. The remainder of the ledaborbactam molecule would likely engage in various non-covalent interactions with other active site residues, contributing to its binding affinity and specificity.

Conclusion

Ledaborbactam is a promising β-lactamase inhibitor with potent activity against a wide range of serine β-lactamases. Its mechanism of reversible covalent inhibition, coupled with a prolonged residence time in the active site of key enzymes like KPC-2, makes it an effective partner for β-lactam antibiotics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to understand and combat β-lactamase-mediated antibiotic resistance. Further structural studies are warranted to fully elucidate the precise binding mode of ledaborbactam and to guide the development of next-generation β-lactamase inhibitors.

References

- 1. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. venatorx.com [venatorx.com]

- 4. Microbiological Characterization of VNRX-5236, a Broad-Spectrum β-Lactamase Inhibitor for Rescue of the Orally Bioavailable Cephalosporin Ceftibuten as a Carbapenem-Sparing Agent against Strains of Enterobacterales Expressing Extended-Spectrum β-Lactamases and Serine Carbapenemases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftibuten-Ledaborbactam

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ceftibuten-ledaborbactam is an investigational oral antibiotic combination currently under development for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis, caused by multi-drug resistant (MDR) Enterobacterales.[1][2][3][4] This combination consists of ceftibuten, a third-generation cephalosporin, and ledaborbactam, a novel, orally bioavailable boronic acid β-lactamase inhibitor.[1][2]

Ceftibuten exerts its bactericidal activity by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[1] Ledaborbactam protects ceftibuten from degradation by a broad spectrum of serine β-lactamases, including Ambler class A (e.g., ESBLs, KPCs), class C (e.g., AmpC), and class D (e.g., OXA-48-like) enzymes.[1][2][5] This restoration of ceftibuten's activity makes the combination a promising oral treatment option against many ceftibuten-resistant Enterobacterales.[1][5] Ledaborbactam itself does not possess antibacterial activity.[2]

These application notes provide detailed protocols for the in vitro susceptibility testing of ceftibuten-ledaborbactam against Enterobacterales, primarily focusing on the broth microdilution method as described in peer-reviewed studies and in alignment with the standards of the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of Ceftibuten-Ledaborbactam

Caption: Mechanism of action of ceftibuten-ledaborbactam.

Quality Control

Quality control (QC) testing should be performed on each day of testing to ensure the accuracy and reproducibility of the results. The recommended QC strains and their expected Minimal Inhibitory Concentration (MIC) ranges for ceftibuten-ledaborbactam are listed below. These ranges are based on published data and should be verified against the latest CLSI M100 document for any official updates.[5][6]

| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |

| Escherichia coli ATCC® 25922™ | Ceftibuten-ledaborbactam | 0.03 - 0.12 |

| Klebsiella pneumoniae ATCC® BAA-1705™ | Ceftibuten-ledaborbactam | 0.12 - 0.5 |

Note: Ledaborbactam is tested at a fixed concentration of 4 µg/mL.

Experimental Protocols

The following protocols are based on CLSI guidelines and published studies on ceftibuten-ledaborbactam.

Protocol 1: Broth Microdilution MIC Testing

The broth microdilution method is the standard reference method for determining the MIC of ceftibuten-ledaborbactam.

Materials:

-

Ceftibuten powder (analytical grade)

-

Ledaborbactam powder (analytical grade)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

QC strains (E. coli ATCC 25922, K. pneumoniae BAA-1705)

-

0.5 McFarland turbidity standard

-

Sterile saline or water

-

Incubator (35°C ± 2°C, ambient air)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antimicrobial Stock Solutions:

-

Prepare stock solutions of ceftibuten and ledaborbactam at a concentration of ≥1000 µg/mL in their recommended solvents.

-

Further dilutions should be made in sterile water or CAMHB.

-

-

Preparation of Microtiter Plates:

-

This protocol requires a fixed concentration of ledaborbactam at 4 µg/mL in all wells.

-

Prepare intermediate dilutions of ceftibuten in CAMHB containing 8 µg/mL of ledaborbactam. This will be diluted 1:1 with the bacterial inoculum to achieve the final 4 µg/mL concentration of ledaborbactam.

-

Dispense 50 µL of the appropriate ceftibuten/ledaborbactam dilutions into each well of the 96-well plate to achieve the desired final concentration range of ceftibuten (e.g., 0.015 to 128 µg/mL).

-

Include a growth control well (50 µL of CAMHB with 8 µg/mL ledaborbactam, no ceftibuten) and a sterility control well (100 µL of uninoculated CAMHB).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB) to get ~10⁶ CFU/mL, which is then added to the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well (except the sterility control well). This brings the total volume to 100 µL per well.

-

Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of ceftibuten (in the presence of 4 µg/mL ledaborbactam) that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Interpret the MICs based on the established breakpoints. As of late 2022, provisional breakpoints have been used in studies, such as ≤1 µg/mL for susceptible.[2][7] Refer to the latest CLSI or EUCAST guidelines for official clinical breakpoints.

-

Caption: Workflow for ceftibuten-ledaborbactam broth microdilution.

Protocol 2: Disk Diffusion Susceptibility Testing

As of the latest available information, standardized disk diffusion interpretive criteria for ceftibuten-ledaborbactam have not been formally established by CLSI or EUCAST. The development of such criteria would require correlation studies with the reference broth microdilution method to determine the appropriate disk content and zone diameter breakpoints. For ceftibuten alone, 30 µg disks have been used.[8] Researchers interested in this method should follow the general Kirby-Bauer disk diffusion protocol outlined in CLSI document M02.

Caption: General workflow for Kirby-Bauer disk diffusion testing.

Protocol 3: Agar Dilution Susceptibility Testing

Similar to disk diffusion, a specific standardized protocol for agar dilution of ceftibuten-ledaborbactam is not widely available. The general procedure follows CLSI document M07. This method involves incorporating serial dilutions of ceftibuten into Mueller-Hinton agar, with ledaborbactam added to each plate at a fixed concentration of 4 µg/mL, before the agar solidifies. The plates are then inoculated with the test organisms and incubated.

Data Presentation

The in vitro activity of ceftibuten-ledaborbactam has been evaluated against large collections of clinical isolates. The data below summarizes the MIC values for ceftibuten-ledaborbactam, with ledaborbactam at a fixed concentration of 4 µg/mL.

Table 1: Ceftibuten-Ledaborbactam MIC Values against Enterobacterales

| Organism Subset | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤1 µg/mL) |

| All Enterobacterales | 3,889 | ≤0.03 | 0.25 | 98.8% |

| Multi-Drug Resistant (MDR) | 1,219 | 0.06 | 2 | 89.7% |

| ESBL-Positive Phenotype | 711 | 0.12 | 0.5 | 98.3% |

| KPC-Positive | - | - | 2 | 85.9% |

| OXA-48-Group-Positive | - | - | 2 | 82.9% |

Data compiled from studies published in 2022.[2][4][9] MIC values are for ceftibuten in the presence of 4 µg/mL ledaborbactam.

Table 2: MIC Fold-Reduction with Ledaborbactam

The addition of ledaborbactam significantly reduces the MIC of ceftibuten for resistant isolates.

| Organism | Ceftibuten MIC Range (µg/mL) | Ceftibuten-Ledaborbactam MIC Range (µg/mL) | Fold-Reduction in MIC |

| E. coli (ceftibuten-resistant) | >32 - 128 | 0.12 - 2 | >32 to 1024-fold |

| K. pneumoniae (ceftibuten-resistant) | >64 - 128 | 0.12 - 2 | >32 to 1024-fold |

Data from a 2022 study on 12 ceftibuten-resistant isolates.[5][6] Ledaborbactam was at a fixed concentration of 4 µg/mL.

References

- 1. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Ceftibuten + ledaborbactam etzadroxil) by VenatoRx Pharmaceuticals for Enterobacteriaceae Infections: Likelihood of Approval [pharmaceutical-technology.com]

- 4. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. venatorx.com [venatorx.com]

- 7. venatorx.com [venatorx.com]

- 8. Interpretive criteria and quality control limits for ceftibuten disk susceptibility tests. Collaborative Antimicrobial Susceptibility Testing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Application of Ledaborbactam in the Study of ESBL-Producing Escherichia coli Strains

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamases (ESBLs) are a significant mechanism of resistance in Gram-negative bacteria, particularly Escherichia coli, rendering many cephalosporin antibiotics ineffective. Ledaborbactam (formerly VNRX-5236) is a novel, broad-spectrum boronic acid β-lactamase inhibitor.[1][2] When combined with a β-lactam antibiotic such as ceftibuten, ledaborbactam restores its activity against many ESBL-producing Enterobacterales.[3] This document provides detailed application notes and protocols for researchers studying the efficacy of ledaborbactam against ESBL-producing E. coli. Ledaborbactam is under development in an oral prodrug form, ledaborbactam etzadroxil, which undergoes rapid biotransformation to the active ledaborbactam.[1][2]

Mechanism of Action

Ledaborbactam works by inhibiting the activity of Ambler class A, C, and D β-lactamases.[1][2] It covalently and reversibly binds to the active site serine of these enzymes, preventing the hydrolysis of the β-lactam ring of partner antibiotics like ceftibuten.[1][2] This protective action restores the antibiotic's ability to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. Ledaborbactam itself does not possess antibacterial activity.[1][2]

References

- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. venatorx.com [venatorx.com]

- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ledaborbactam Etzadroxil in a Murine Thigh Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for utilizing the neutropenic murine thigh infection model to evaluate the in vivo efficacy of Ledaborbactam Etzadroxil in combination with a beta-lactam antibiotic.

This compound is an orally active prodrug of ledaborbactam, a broad-spectrum beta-lactamase inhibitor.[1][2] It is designed to be co-administered with beta-lactam antibiotics to overcome bacterial resistance mediated by beta-lactamase enzymes of Ambler classes A, C, and D.[1][3] The neutropenic murine thigh infection model is a well-established and highly standardized in vivo model for the preclinical evaluation of antimicrobial agents.[4][5] This model is particularly useful for assessing the efficacy of new antimicrobial compounds and for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating ceftibuten/ledaborbactam in a neutropenic murine thigh infection model against various Enterobacterales isolates.

Table 1: Bacterial Burden in Thigh Tissue

| Treatment Group | Initial Bacterial Burden (log10 CFU/thigh) | Bacterial Burden at 24h (log10 CFU/thigh) | Change in Bacterial Burden (log10 CFU/thigh) |

| Untreated Control | 5.96 ± 0.24 | 9.08 ± 0.93 | +3.12 ± 0.93 |

| Humanized Ceftibuten Monotherapy | 5.96 ± 0.24 | 8.47 ± 1.09 | +2.51 ± 1.09 |

| Ceftibuten + Ledaborbactam | 5.96 ± 0.24 | Varies based on ledaborbactam exposure | Dose-dependent reduction |

Data synthesized from a study by Fratoni et al. (2023).[6][7][8]

Table 2: Ledaborbactam Pharmacodynamic Target for Bacteriostasis

| Parameter | Value |

| Median ledaborbactam fAUC0–24/MIC for stasis (individual isolates) | 3.59 |

| Median ledaborbactam fAUC0–24/MIC for stasis (composite model) | 6.92 |

fAUC0–24/MIC: ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration.[6][7][8]

Experimental Protocols

This section details the methodology for conducting a neutropenic murine thigh infection model to assess the efficacy of this compound.

Animal Model

-

Species: Specific-pathogen-free, female ICR (CD-1) mice.[5][9][10]

-

Maintenance: Animals should be maintained in accordance with institutional and national guidelines for laboratory animal care.[9]

Induction of Neutropenia

To mimic the immunocompromised state often seen in patients with severe bacterial infections, mice are rendered neutropenic.[4]

-

Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.[6][9][10]

-

Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection.[6][9][10]

-

This regimen typically results in a neutrophil count of ≤100/mm³.[9]

Inoculum Preparation

-

Select ceftibuten-resistant clinical isolates of Enterobacterales (e.g., Klebsiella pneumoniae, Escherichia coli).[6][7]

-

Prior to the experiment, subculture the isolates twice on Trypticase soy agar with 5% sheep blood and incubate for 18 to 24 hours.[7]

-

Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10⁷ CFU/mL.[9][10]

Thigh Infection

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).[11]

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of one leg.[7][9] This should result in an initial bacterial burden of approximately 10⁵ to 10⁶ CFU/thigh.[7]

Drug Administration

-

Two hours post-infection, begin antimicrobial therapy.[9][10][12]

-

Administer this compound orally (e.g., via gavage) and the partner beta-lactam (e.g., ceftibuten) subcutaneously.[3][6]

-

Dosing regimens should be designed to mimic human pharmacokinetic profiles.[6] This may require prior pharmacokinetic studies in mice to establish the appropriate dosing.

-

Include control groups: untreated (vehicle control) and beta-lactam monotherapy.[7][10]

Sample Collection and Processing

-

At 24 hours post-treatment, euthanize the mice.[9][10] A cohort of mice should also be euthanized at the 0-hour time point (just before treatment initiation) to determine the initial bacterial load.[7]

-

Homogenize the thigh tissue in a fixed volume of sterile saline or PBS (e.g., 3 mL).[9][10]

-

Perform serial ten-fold dilutions of the thigh homogenate.[9][10]

-

Plate 100 µL of appropriate dilutions onto Mueller-Hinton agar (MHA) or other suitable growth media.[9]

-

Enumerate the bacterial colonies to determine the number of CFU per gram of thigh tissue.[10]

Visualizations

Mechanism of Action: Beta-Lactamase Inhibition

Caption: Ledaborbactam protects beta-lactam antibiotics from degradation by beta-lactamase enzymes.

Experimental Workflow: Murine Thigh Infection Model

Caption: Workflow for the neutropenic murine thigh infection model.

References

- 1. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 5. imquestbio.com [imquestbio.com]

- 6. venatorx.com [venatorx.com]

- 7. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Murine thigh infection model. [bio-protocol.org]

- 10. noblelifesci.com [noblelifesci.com]

- 11. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: Quantification of Ledaborbactam in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ledaborbactam in biological matrices, primarily human plasma. Ledaborbactam is a novel β-lactamase inhibitor, and its accurate quantification is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for ledaborbactam.

Introduction

Ledaborbactam is a β-lactamase inhibitor being developed in combination with the oral cephalosporin ceftibuten to combat infections caused by multidrug-resistant Enterobacterales.[1][2] Understanding the pharmacokinetic profile of ledaborbactam is essential for determining its efficacy and safety. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the quantification of ledaborbactam in plasma, based on established bioanalytical methods for similar compounds.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of ledaborbactam from plasma samples.

Protocol:

-

Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled ledaborbactam).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and centrifuge at 2,000 x g for 2 minutes.

-

Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and resolution.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 2 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Example Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Table 3: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be optimized by infusing a standard solution of ledaborbactam and its internal standard. |

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters are summarized below. The provided data are representative and should be confirmed in the user's laboratory.

Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | To cover expected concentrations in study samples. | 10.0 - 10,000 ng/mL[3][4] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -8% to +10% |

| Recovery | Consistent, precise, and reproducible. | > 85% |

| Matrix Effect | Internal standard should compensate for any matrix effects. | Minimal to no significant matrix effect observed. |

| Stability | Analyte should be stable under various storage and processing conditions. | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature. |

Visualizations

References

- 1. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. venatorx.com [venatorx.com]

- 3. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 4. Ultra-performance liquid chromatography-tandem mass spectrometric method for quantitation of the recently Food and Drug Administration approved combination of vaborbactam and meropenem in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Ledaborbactam Etzadroxil in Complicated Urinary Tract Infections (cUTIs)

Introduction

Ledaborbactam etzadroxil is an orally bioavailable prodrug of ledaborbactam, a novel, broad-spectrum, cyclic boronate β-lactamase inhibitor (BLI).[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis, caused by multidrug-resistant (MDR) Enterobacterales.[2][3] Ledaborbactam itself lacks antibacterial activity but functions by inhibiting Ambler class A, C, and D β-lactamase enzymes, thereby restoring the in vitro activity of ceftibuten against many resistant bacterial strains.[2][4] The combination of ceftibuten and this compound has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designations by the U.S. Food and Drug Administration (FDA) for the treatment of cUTIs.[3] These application notes provide detailed protocols for preclinical in vitro and in vivo models to evaluate the efficacy of this compound in combination with ceftibuten for the treatment of cUTIs.

Mechanism of Action

Ledaborbactam is a potent inhibitor of a wide range of serine β-lactamases, including extended-spectrum β-lactamases (ESBLs), serine carbapenemases (like KPC), and AmpC enzymes.[1] In the presence of ledaborbactam, ceftibuten, a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), is protected from degradation by these enzymes.[5][6] The oral prodrug, this compound, is rapidly and extensively converted to the active ledaborbactam form in vivo.[2][7]

Data Presentation

Table 1: In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales

| Organism Subset | Ceftibuten-Ledaborbactam MIC90 (µg/mL) | % Susceptibility at ≤1 µg/mL | Reference |

| All Enterobacterales (n=406 from cUTI study) | 0.25 | 98.8 | [1] |

| Multidrug-Resistant (MDR) Enterobacterales | 0.5 | 96.8 | [1] |

| ESBL-producing Enterobacterales | 0.5 | 95.9 | [1] |

| Amoxicillin-Clavulanate-Resistant (AMC-R) | 1.0 | 94.0 | [1] |

| CTX-M-9 group positive | 0.25 | 96.3 | [2][7] |

| CTX-M-1 group positive | 0.5 | 91.5 | [2][7] |

| KPC-positive | 2.0 | 85.9 | [2][7] |

| OXA-48-group-positive | 2.0 | 82.9 | [2][7] |

Note: Ledaborbactam concentration was fixed at 4 µg/mL for in vitro testing. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans

| Species | Dose (mg/kg) | Oral Bioavailability (F%) | Plasma Half-life | Reference |

| Mouse | 5-10 | 61-82 | ~11 min (rodent species) | [4] |

| Dog | 5-10 | 61-82 | 43.9 min | [4] |

| Monkey | 5-10 | 61-82 | 22.0 min | [4] |

| Human | N/A | At least 68% | ~11-12 hours (steady state) | [4][8][9] |

Note: Urinary excretion is the primary route of elimination for ledaborbactam in humans, with approximately 84% of the drug excreted unchanged in the urine.[8]

Table 3: In Vivo Efficacy of Ceftibuten-Ledaborbactam in Murine Infection Models

| Model | Bacterial Strains | Key Findings | Reference |

| Lethal Murine Septicemia | Not specified | ED50 of 12.9 mg/kg for this compound with ceftibuten. | [4] |

| Neutropenic Murine Thigh Infection | 12 ceftibuten-resistant clinical isolates (K. pneumoniae, E. coli, E. cloacae) | Median ledaborbactam fAUC0–24/MIC for bacteriostasis was 3.59. | [10][11] |

| Murine UTI (Pyelonephritis and Cystitis) | 10 urogenic Enterobacterales (ESBL, KPC, OXA-48) | Human-simulated regimens resulted in marked bacterial reduction in both kidney and bladder. | [12] |

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing - Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten in combination with a fixed concentration of ledaborbactam against bacterial isolates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Ceftibuten and ledaborbactam analytical powders

-

Bacterial isolates grown to a 0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Procedure:

-

Reagent Preparation:

-

Plate Preparation:

-

Dispense 50 µL of CAMHB with ledaborbactam into each well of a 96-well plate.

-

Create a two-fold serial dilution of ceftibuten across the plate, leaving wells for positive (no drug) and negative (no bacteria) controls.

-

-

Inoculum Preparation:

-

From an overnight culture plate, select colonies and suspend in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final inoculum of ~5 x 105 CFU/mL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of ceftibuten (in the presence of fixed ledaborbactam) that completely inhibits visible bacterial growth.

-

Protocol 2: Murine Model of Complicated Urinary Tract Infection (cUTI)

This protocol describes the establishment of an ascending UTI in female mice, which is a standard model for studying cUTIs.[13][14]

Materials:

-

Female mice (e.g., C3H/HeN or outbred Ssc-CF1), 6-8 weeks old.[14]

-

Anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Uropathogenic E. coli (UPEC) strain.

-

Sterile, small-diameter polyethylene catheter.

-

Syringes and needles.

-

Sterile PBS.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate method.

-

Gently clean the urethral opening with a suitable antiseptic.

-

-

Infection:

-

Carefully insert the sterile catheter through the urethra into the bladder.

-

Instill a 50 µL suspension of UPEC (~1-2 x 108 CFU) directly into the bladder.[13]

-

Withdraw the catheter.

-

-

Post-Infection Monitoring:

-

Allow the animals to recover from anesthesia.

-

Monitor the animals daily for clinical signs of infection (e.g., weight loss, lethargy, ruffled fur).

-

-

Treatment Protocol:

-

Initiate treatment at a predetermined time post-infection (e.g., 24 hours).

-

Administer ceftibuten-ledaborbactam etzadroxil orally via gavage. Dosing regimens should be designed to simulate human exposures.[12]

-

Include control groups: vehicle-treated and ceftibuten-only treated animals.

-

-

Endpoint Analysis:

-

At the study endpoint (e.g., 24 or 48 hours after treatment initiation), humanely euthanize the mice.

-

Aseptically harvest the bladder and both kidneys.

-

-

Determination of Bacterial Burden:

-

Homogenize each organ separately in sterile PBS.

-

Perform serial dilutions of the homogenates and plate onto appropriate agar (e.g., MacConkey or LB agar).

-

Incubate plates overnight at 37°C.

-

Count the colonies to determine the CFU per organ. Results are typically expressed as log10 CFU/g of tissue.[12]

-

Conclusion

The preclinical models described provide a robust framework for evaluating the efficacy of ceftibuten-ledaborbactam etzadroxil for the treatment of cUTIs caused by MDR Enterobacterales. In vitro susceptibility testing confirms the potentiation of ceftibuten's activity by ledaborbactam against a wide range of resistant isolates.[1] The murine thigh infection model is valuable for defining pharmacokinetic/pharmacodynamic (PK/PD) targets, while the murine UTI model demonstrates efficacy at the site of infection.[10][12] The data gathered from these models, showing significant bacterial reduction in both the bladder and kidneys, supports the continued clinical development of this combination as a much-needed oral therapeutic option for cUTIs.[12]

References

- 1. venatorx.com [venatorx.com]

- 2. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018–2020 Global Surveillance Collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. basilea.com [basilea.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ceftibuten/Ledaborbactam etzadroxil - VenatoRx Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 6. Ceftibuten/Ledaborbactam etzadroxil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Ceftibuten-Ledaborbactam Activity against Multidrug-Resistant and Extended-Spectrum-β-Lactamase-Positive Clinical Isolates of Enterobacterales from a 2018-2020 Global Surveillance Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. venatorx.com [venatorx.com]

- 12. In vivo activity of ceftibuten-ledaborbactam oral combination against serine-β-lactamase-producing Enterobacterales: an assessment in the pyelonephritis and cystitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strengths and Limitations of Model Systems for the Study of Urinary Tract Infections and Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Use of Ceftibuten-Ledaborbactam to Overcome Carbapenem Resistance in Klebsiella pneumoniae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Klebsiella pneumoniae (CRKP) represents a significant global health threat, limiting therapeutic options for severe infections. The emergence of β-lactamase enzymes, particularly carbapenemases, is a primary mechanism of resistance. Ceftibuten, a third-generation oral cephalosporin, is typically ineffective against such strains.[1] Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, is being developed to restore the activity of ceftibuten against multidrug-resistant Enterobacterales.[1][2] This document provides detailed application notes on the mechanism of action of ceftibuten-ledaborbactam, quantitative data on its efficacy against CRKP, and a comprehensive protocol for in vitro susceptibility testing.

Mechanism of Action

Ceftibuten exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[3][4][5] However, in carbapenem-resistant Klebsiella pneumoniae, the production of carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), leads to the hydrolysis of the β-lactam ring of ceftibuten, rendering it inactive.

Ledaborbactam is a potent inhibitor of Ambler class A, C, and D β-lactamases, which include KPCs.[1][2] It covalently and reversibly binds to the active site serine of these enzymes, protecting ceftibuten from degradation.[2][6] This synergistic action restores the antibacterial activity of ceftibuten against many carbapenem-resistant strains.

Data Presentation

The following tables summarize the in vitro activity of ceftibuten-ledaborbactam against carbapenem-resistant Klebsiella pneumoniae. Ledaborbactam was tested at a fixed concentration of 4 mg/L.

Table 1: Susceptibility of Carbapenem-Resistant K. pneumoniae to Ceftibuten-Ledaborbactam and Comparator Agents

| Antimicrobial Agent | N | MIC50 (mg/L) | MIC90 (mg/L) | % Susceptible (CLSI, ≤8 mg/L) | % Susceptible (EUCAST, ≤1 mg/L) |

| Ceftibuten-Ledaborbactam | 200 | - | - | 99.0% | 92.5% |

| Ceftibuten | 200 | - | - | 30.5% | 4.5% |

| Ceftazidime-Avibactam | 200 | - | - | 98.0% | - |

| Meropenem-Vaborbactam | 200 | - | - | 95.5% | - |

| Cefepime-Taniborbactam | 200 | - | - | 99.5% | - |

| Amikacin | 200 | - | - | 60.0% | - |

| Colistin | 200 | - | - | 77.0% | - |

| Tigecycline | 200 | - | - | 88.5% | - |

| Data compiled from a study on 200 carbapenem-resistant Klebsiella pneumoniae isolates.[1] |

Table 2: Activity of Ceftibuten-Ledaborbactam Against K. pneumoniae with Characterized Carbapenemases

| Carbapenemase Genotype | N | Ceftibuten-Ledaborbactam MIC90 (mg/L) | % Susceptible at ≤1 mg/L |

| KPC-positive | - | 2 | 85.9% |

| OXA-48-group-positive | - | 2 | 82.9% |

| Data from a study evaluating ceftibuten-ledaborbactam against specific serine carbapenemase genotypes.[2][6] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antimicrobial susceptibility testing.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Ceftibuten and ledaborbactam powder

-

Carbapenem-resistant Klebsiella pneumoniae isolates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Workflow for Broth Microdilution MIC Testing:

Procedure:

-

Preparation of Antimicrobial Solutions:

-

Prepare stock solutions of ceftibuten and ledaborbactam in an appropriate solvent (e.g., DMSO for ledaborbactam).[2]

-

Prepare working solutions of ceftibuten in CAMHB at twice the desired final concentrations.

-

Prepare a working solution of ledaborbactam in CAMHB to achieve the fixed final concentration of 4 mg/L when added to the wells.

-

-

Preparation of Microtiter Plates:

-

Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Add 100 µL of the highest concentration of ceftibuten working solution to the first column.

-

Perform serial two-fold dilutions of ceftibuten across the plate by transferring 50 µL from one column to the next.

-

Add the appropriate volume of the ledaborbactam working solution to each well to achieve a final concentration of 4 mg/L.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of K. pneumoniae.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the standardized, diluted bacterial suspension.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of ceftibuten (in the presence of a fixed concentration of ledaborbactam) that completely inhibits visible growth.

-

Quality Control:

-

Concurrently test reference strains with known MIC values (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705) to ensure the accuracy of the testing procedure.

Conclusion

Ceftibuten-ledaborbactam demonstrates significant in vitro activity against carbapenem-resistant Klebsiella pneumoniae, including strains producing KPC and OXA-48 carbapenemases. Ledaborbactam effectively restores the antimicrobial activity of ceftibuten by inhibiting key β-lactamase enzymes. The provided data and protocols offer a framework for researchers and drug development professionals to evaluate the potential of this combination in combating infections caused by these challenging pathogens. Adherence to standardized protocols, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. journals.asm.org [journals.asm.org]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. goldbio.com [goldbio.com]

- 5. dokumen.pub [dokumen.pub]

- 6. protocols.io [protocols.io]

Application Notes and Protocols for In Vivo Pharmacodynamic Studies of Ledaborbactam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledaborbactam (formerly VNRX-5236) is a novel, orally bioavailable, broad-spectrum boronic acid β-lactamase inhibitor.[1][2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten, to combat infections caused by multidrug-resistant (MDR) Enterobacterales that produce serine β-lactamases.[1][3][4][5] Ledaborbactam itself does not possess antibacterial activity but functions by inhibiting β-lactamase enzymes, thereby restoring the efficacy of ceftibuten.[2] This document provides detailed application notes and protocols for designing and conducting in vivo pharmacodynamic (PD) studies of ledaborbactam in combination with a partner β-lactam, such as ceftibuten.

Ledaborbactam, through its active form, covalently and reversibly binds to the active site serine of Ambler class A, C, and D β-lactamases, protecting the partner β-lactam from hydrolysis.[2] The prodrug, ledaborbactam etzadroxil (formerly VNRX-7145), undergoes rapid and extensive biotransformation to the active ledaborbactam in vivo.[2]

Mechanism of Action: β-Lactamase Inhibition

The primary mechanism of resistance to β-lactam antibiotics in many Gram-negative bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Ledaborbactam acts as a β-lactamase inhibitor, effectively neutralizing this resistance mechanism.

Caption: Mechanism of action of a β-lactam antibiotic in the presence of β-lactamase and the inhibitory action of ledaborbactam.

Experimental Design for In Vivo Pharmacodynamic Studies

The neutropenic murine thigh infection model is a well-established and highly utilized model for evaluating the in vivo efficacy of antimicrobial agents, including β-lactam/β-lactamase inhibitor combinations.[1][3][4][5] This model allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy. For ledaborbactam, the key PK/PD index is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC0–24/MIC).[3]

Key Components of the Experimental Design:

-

Animal Model: Neutropenic mice are typically used to minimize the contribution of the host immune system, thereby isolating the effect of the antimicrobial agent.

-

Bacterial Strains: A panel of clinically relevant bacterial isolates, such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, expressing various β-lactamases should be used.[3][4][5]

-

Humanized Dosing Regimens: Dosing regimens in mice are designed to simulate the plasma concentration-time profiles observed in humans for the partner β-lactam (e.g., ceftibuten 600 mg every 12 hours).[3][4][5]

-

Dose-Ranging Studies: Escalating doses of ledaborbactam are administered in combination with the humanized dose of the partner β-lactam to determine the exposure required for a specific endpoint (e.g., bacteriostasis or a 1-log10 reduction in bacterial burden).[3][6]

-

Pharmacokinetic Analysis: Plasma samples are collected at various time points to determine the concentration of both the partner β-lactam and ledaborbactam, allowing for the calculation of PK parameters such as AUC.

-

Pharmacodynamic Analysis: The change in bacterial density (log10 CFU/thigh) over 24 hours is correlated with the calculated PK/PD index (fAUC0–24/MIC) to determine the exposure-response relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. venatorx.com [venatorx.com]

- 3. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vivo pharmacokinetics and pharmacodynamics of ceftibuten/ledaborbactam, a novel oral β-lactam/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]